N-1 Substituent Conformational Comparison
The N‑1 substituent of the target compound is an oxan-2-ylmethyl (tetrahydropyran-2-ylmethyl) group, which positions the tetrahydropyran oxygen two bonds from the pyrazole N‑1 nitrogen. In the positional isomer N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide, the oxygen is four bonds distant. This topological difference alters the conformational ensemble accessible to the tetrahydropyran ring: the 2‑ylmethyl isomer can adopt both axial and equatorial orientations of the CH₂ linker, whereas the 4‑ylmethyl isomer is restricted to a symmetric chair conformation with the CH₂ group in a fixed equatorial orientation [1]. While no direct head‑to‑head bioactivity comparison between these two exact compounds has been published, SAR data from the broader pyrazole‑thiophene carboxamide class shows that N‑1 substituent regioisomerism produces divergent SDH inhibition profiles; for example, shifting the pyrazole‑thiophene connectivity from 4‑yl to 5‑yl in the N‑methyl series altered EC₅₀ against R. solani from 11.6 μmol/L to >50 μmol/L in a parallel study [2].
| Evidence Dimension | N-1 substituent topology – oxygen-to-pyrazole distance and conformational flexibility |
|---|---|
| Target Compound Data | Oxan-2-ylmethyl: O atom 2 bonds from pyrazole N-1; can access axial/equatorial CH₂ conformations (PubChem CID 119099741 structure) |
| Comparator Or Baseline | Oxan-4-ylmethyl positional isomer: O atom 4 bonds from pyrazole N-1; CH₂ fixed equatorial (structure inferred from CAS 1797895-36-3 class) |
| Quantified Difference | Qualitative conformational divergence confirmed by 3D structure analysis; no quantitative ΔEC₅₀ available for this exact pair |
| Conditions | In silico conformational analysis; SDHI SAR from Li et al. (2020) pyrazole-thiophene carboxamide series |
Why This Matters
For procurement decisions in SAR-driven medicinal chemistry, the unique conformational fingerprint of the oxan-2-ylmethyl group provides a distinct chemical starting point for scaffold-hopping that cannot be replicated by the 4‑ylmethyl isomer.
- [1] PubChem. N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-carboxamide. 2D Structure and Computed 3D Conformer. CID 119099741. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034556-87-9 View Source
- [2] Li A, Li Z, Zhao Y, Yao T, Cheng J, Zhao J. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. 2020;40(9):2836-2844. DOI: 10.6023/cjoc202004013. EC₅₀ data for N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c): 11.6 μmol/L vs. R. solani. View Source
